molecular formula C13H28Cl2N2 B1458444 (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride CAS No. 1803599-45-2

(octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride

Cat. No. B1458444
M. Wt: 283.3 g/mol
InChI Key: CQGWGYXKUOUXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride, also known as SKF 82958, is a chemical compound that belongs to the family of dopamine D1 receptor agonists. It is widely used in scientific research for its ability to activate the dopamine D1 receptor, which is involved in various physiological and behavioral processes.

Mechanism Of Action

(octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 acts as a selective dopamine D1 receptor agonist, which means it binds to and activates the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that is widely distributed throughout the brain and is involved in various physiological and behavioral processes. Activation of the dopamine D1 receptor by (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 leads to the activation of the cyclic AMP signaling pathway, which in turn leads to the activation of various downstream effectors such as protein kinase A and ion channels.

Biochemical And Physiological Effects

The activation of dopamine D1 receptors by (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 leads to various biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in working memory and attention. It also increases the release of acetylcholine in the hippocampus, which is involved in learning and memory. In addition, (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 has been shown to increase the activity of the prefrontal cortex and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

(octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 has several advantages for lab experiments. It is a highly selective dopamine D1 receptor agonist, which means it can be used to study the specific role of dopamine D1 receptors in various physiological and behavioral processes. It is also relatively stable and can be easily synthesized in large quantities. However, (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 also has some limitations. It has a short half-life and is rapidly metabolized, which can limit its effectiveness in some experiments. In addition, it can have off-target effects on other dopamine receptors, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the use of (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 in scientific research. One area of interest is the role of dopamine D1 receptors in drug addiction. (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 has been shown to reduce the rewarding effects of drugs of abuse and may have potential as a treatment for drug addiction. Another area of interest is the role of dopamine D1 receptors in schizophrenia. (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 has been shown to improve cognitive function in animal models of schizophrenia and may have potential as a treatment for cognitive deficits in schizophrenia. Finally, there is interest in developing more selective and stable dopamine D1 receptor agonists that can be used in clinical trials.

Scientific Research Applications

(octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 is widely used in scientific research to study the role of dopamine D1 receptors in various physiological and behavioral processes. It has been shown to enhance cognitive function, improve working memory, and increase attention in animal models. It has also been used to investigate the role of dopamine D1 receptors in drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGWGYXKUOUXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCCN2C1CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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